Ethyl 3-aminoheptanoate
Overview
Description
Ethyl 3-aminoheptanoate is an organic compound with the molecular formula C9H19NO2 It is an ester derivative of 3-aminoheptanoic acid and is characterized by its ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-aminoheptanoate can be synthesized through the esterification of 3-aminoheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of primary amines or alcohols, depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines, alcohols.
Substitution: Substituted amines, esters.
Scientific Research Applications
Ethyl 3-aminoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of amino acid metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 3-aminoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the active 3-aminoheptanoic acid, which can then participate in various biochemical pathways. The amino group allows for further chemical modifications, enhancing its versatility in different applications.
Comparison with Similar Compounds
- Ethyl 3-aminobutanoate
- Ethyl 3-aminopentanoate
- Ethyl 3-aminohexanoate
Comparison: Ethyl 3-aminoheptanoate is unique due to its longer carbon chain compared to similar compounds like ethyl 3-aminobutanoate and ethyl 3-aminopentanoate. This longer chain can influence its physical properties, such as solubility and boiling point, as well as its reactivity in chemical reactions. The presence of the amino group at the third carbon position also allows for specific interactions and modifications that may not be possible with other compounds.
Properties
IUPAC Name |
ethyl 3-aminoheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-3-5-6-8(10)7-9(11)12-4-2/h8H,3-7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGBZUJKBCAYEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505656 | |
Record name | Ethyl 3-aminoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78221-22-4 | |
Record name | Ethyl 3-aminoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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